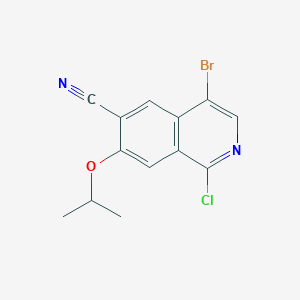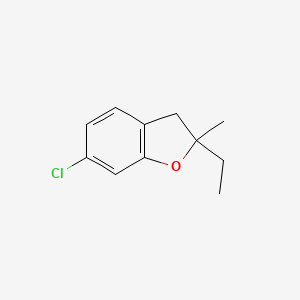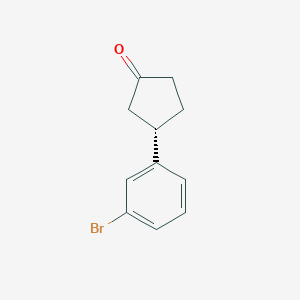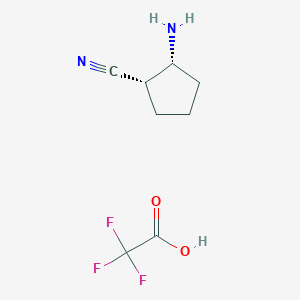
2-((Tert-butoxycarbonyl)amino)-2-(2,5-dimethylphenyl)aceticacidhcl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((Tert-butoxycarbonyl)amino)-2-(2,5-dimethylphenyl)acetic acid hydrochloride is a synthetic organic compound. It is often used in various chemical and pharmaceutical research applications due to its unique structural properties. The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amine groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Tert-butoxycarbonyl)amino)-2-(2,5-dimethylphenyl)acetic acid hydrochloride typically involves the following steps:
Protection of the amine group: The starting material, 2-amino-2-(2,5-dimethylphenyl)acetic acid, is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to form the Boc-protected intermediate.
Formation of the hydrochloride salt: The Boc-protected intermediate is then treated with hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as described above, with optimizations for yield, purity, and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
2-((Tert-butoxycarbonyl)amino)-2-(2,5-dimethylphenyl)acetic acid hydrochloride can undergo various chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions to yield the free amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc-protected amine can be replaced with other functional groups.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.
Substitution: Common reagents include alkyl halides and other electrophiles.
Major Products Formed
Deprotection: The major product is the free amine derivative of the compound.
Substitution: The major products depend on the specific electrophile used in the reaction.
Aplicaciones Científicas De Investigación
2-((Tert-butoxycarbonyl)amino)-2-(2,5-dimethylphenyl)acetic acid hydrochloride has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-((Tert-butoxycarbonyl)amino)-2-(2,5-dimethylphenyl)acetic acid hydrochloride depends on its specific application
Comparación Con Compuestos Similares
Similar Compounds
- 2-((Tert-butoxycarbonyl)amino)-2-phenylacetic acid hydrochloride
- 2-((Tert-butoxycarbonyl)amino)-2-(4-methylphenyl)acetic acid hydrochloride
Uniqueness
The presence of the 2,5-dimethylphenyl group in 2-((Tert-butoxycarbonyl)amino)-2-(2,5-dimethylphenyl)acetic acid hydrochloride distinguishes it from similar compounds, potentially leading to unique chemical and biological properties.
Propiedades
Fórmula molecular |
C15H21NO4 |
|---|---|
Peso molecular |
279.33 g/mol |
Nombre IUPAC |
2-(2,5-dimethylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |
InChI |
InChI=1S/C15H21NO4/c1-9-6-7-10(2)11(8-9)12(13(17)18)16-14(19)20-15(3,4)5/h6-8,12H,1-5H3,(H,16,19)(H,17,18) |
Clave InChI |
GILCXXXJNISDLX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)C)C(C(=O)O)NC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![2-Fluoro-8-azaspiro[4.5]decane hcl](/img/structure/B13051090.png)





